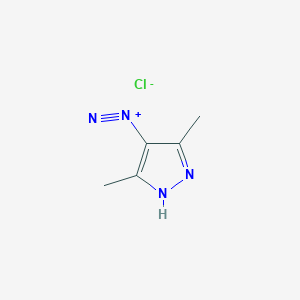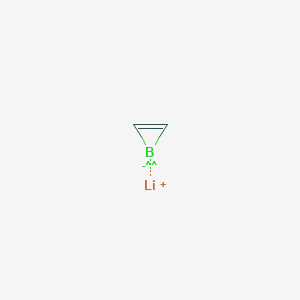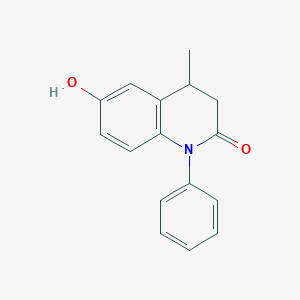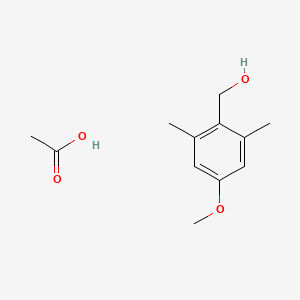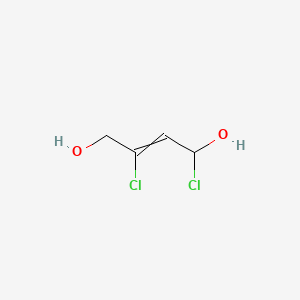
1,3-Dichlorobut-2-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichlorobut-2-ene-1,4-diol is an organochlorine compound with the molecular formula C4H6Cl2O2. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a butene backbone. It is a colorless liquid that is used in various chemical processes and industrial applications.
Métodos De Preparación
The synthesis of 1,3-Dichlorobut-2-ene-1,4-diol typically involves the chlorination of butadiene. The process can be carried out in either liquid or vapor phase. The chlorination reaction produces a mixture of 3,4-dichlorobut-1-ene and 1,3-dichlorobut-2-ene. This mixture is then subjected to isomerization at temperatures ranging from 60 to 120°C in the presence of a catalyst to yield the desired compound .
Análisis De Reacciones Químicas
1,3-Dichlorobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and various catalysts.
Aplicaciones Científicas De Investigación
1,3-Dichlorobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of synthetic rubbers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dichlorobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
1,3-Dichlorobut-2-ene-1,4-diol can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: This compound has a similar structure but lacks the hydroxyl groups.
2,3-Dichlorobut-2-ene-1,4-diol: This isomer has the chlorine atoms in different positions.
1,4-Dichlorobut-2-ene-1,4-diol: Another isomer with different substitution patterns. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
92614-16-9 |
|---|---|
Fórmula molecular |
C4H6Cl2O2 |
Peso molecular |
156.99 g/mol |
Nombre IUPAC |
1,3-dichlorobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(2-7)1-4(6)8/h1,4,7-8H,2H2 |
Clave InChI |
BDIQGAYVDMRDQE-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CC(O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


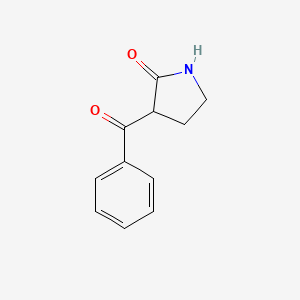
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
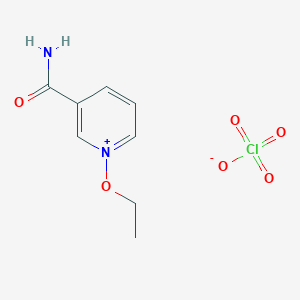
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
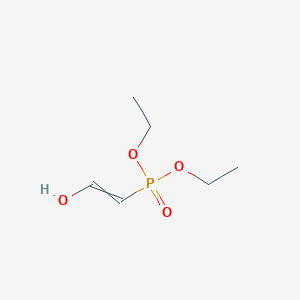
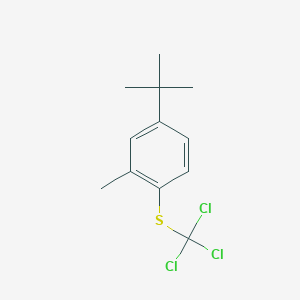
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)

